molecular formula C16H18N2O2 B11941625 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea CAS No. 76393-39-0

1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B11941625
CAS No.: 76393-39-0
M. Wt: 270.33 g/mol
InChI Key: WHHKRMHBVACPTK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea is an organic compound characterized by the presence of both ethyl and methoxy functional groups attached to a phenyl ring, linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 2-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The ethyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea.

    Reduction: Formation of 4-ethylphenylamine and 2-methoxyaniline.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the ethyl and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

  • 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea
  • 1-(4-Methylphenyl)-3-(2-methoxyphenyl)urea
  • 1-(4-Ethylphenyl)-3-(2-chlorophenyl)urea

Comparison: 1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both ethyl and methoxy groups, which can impart distinct chemical and biological properties. Compared to its analogs, the methoxy group can enhance its solubility and reactivity, while the ethyl group can influence its hydrophobic interactions and binding affinity. These structural variations can lead to differences in their applications and effectiveness in various fields.

Properties

CAS No.

76393-39-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-3-12-8-10-13(11-9-12)17-16(19)18-14-6-4-5-7-15(14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19)

InChI Key

WHHKRMHBVACPTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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